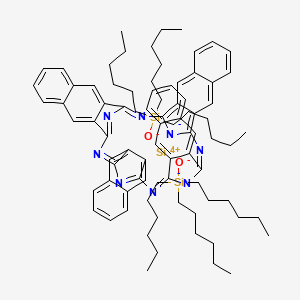
2-Ethylphenanthrene
Overview
Description
2-Ethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C16H14. It consists of a phenanthrene backbone with an ethyl group attached to the second carbon atom. This compound is a derivative of phenanthrene, which is known for its presence in coal tar and its applications in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylphenanthrene can be achieved through the Haworth phenanthrene synthesis, which involves the transformation of naphthalene derivatives into phenanthrene derivatives. This multi-step process includes Friedel-Crafts acylation followed by Clemmensen or Wolff-Kishner reductions .
Industrial Production Methods: Industrial production of this compound typically involves the alkylation of phenanthrene using ethylating agents under controlled conditions. The process may include the use of catalysts such as aluminum chloride to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylphenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phenanthrenequinone derivatives.
Reduction: Hydrogenation of this compound can produce dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and sulfonation, can occur at specific positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate.
Reduction: Hydrogen gas with catalysts like Raney nickel.
Substitution: Bromine for halogenation and sulfuric acid for sulfonation.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydro-2-ethylphenanthrene.
Substitution: 9-bromo-2-ethylphenanthrene and this compound sulfonic acids.
Scientific Research Applications
2-Ethylphenanthrene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological systems and potential toxicological effects.
Medicine: Investigated for its role in the development of pharmaceuticals and its potential as a biomarker for certain diseases.
Industry: Utilized in the production of dyes, plastics, and other materials
Mechanism of Action
The mechanism of action of 2-Ethylphenanthrene involves its interaction with cellular components, leading to various biochemical effects. It can undergo metabolic activation by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can bind to DNA and proteins, potentially causing mutagenic and carcinogenic effects .
Comparison with Similar Compounds
- 2-Methylphenanthrene
- 9-Ethylphenanthrene
- 1-Ethylphenanthrene
Comparison: 2-Ethylphenanthrene is unique due to its specific ethyl substitution at the second carbon, which influences its chemical reactivity and biological interactions. Compared to 2-Methylphenanthrene, it has different metabolic pathways and potential toxicological profiles. The position of the ethyl group can significantly affect the compound’s physical and chemical properties .
Properties
IUPAC Name |
2-ethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-2-12-7-10-16-14(11-12)9-8-13-5-3-4-6-15(13)16/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAHMIHRNVICDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190201 | |
| Record name | Phenanthrene, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3674-74-6 | |
| Record name | Phenanthrene, 2-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ETHYL-PHENANTHRENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,5,11,13-Tetramethyl-16-methylidene-2,17-dioxo-1,4,5,7a,8,9,10,11,12,13,14,15a-dodecahydro-2h-1,14-ethanofuro[2,3-o][2]benzoxacycloundecine-6-carboxylic acid](/img/structure/B1218711.png)






![(2R,5S,8S)-2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid](/img/structure/B1218720.png)
![1-benzofuran-2-ylmethyl N-[(2S)-1-[benzyl(methyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B1218722.png)



